

The Ethyl Radical in the Gas Phase: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ethyl radical*

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Introduction

The **ethyl radical** ($C_2H_5\cdot$) is a pivotal intermediate in a vast array of gas-phase chemical processes, from combustion and atmospheric chemistry to industrial pyrolysis.^[1] Its high reactivity and short lifetime make it a challenging species to study, yet understanding its fundamental chemical behavior is crucial for the development of accurate kinetic models and the optimization of chemical processes. This guide provides an in-depth exploration of the core aspects of **ethyl radical** gas-phase chemistry, focusing on its key reactions, kinetics, and the experimental methodologies used for its investigation.

Core Reactions of the Ethyl Radical

The gas-phase chemistry of the **ethyl radical** is dominated by several key reaction pathways: recombination, disproportionation, reaction with molecular oxygen, and thermal decomposition.

Recombination and Disproportionation

Two **ethyl radicals** can react with each other via two primary channels: recombination to form n-butane and disproportionation to produce ethane and ethylene.^{[2][3]}

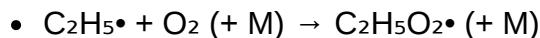
- Recombination: $C_2H_5\cdot + C_2H_5\cdot \rightarrow C_4H_{10}$
- Disproportionation: $C_2H_5\cdot + C_2H_5\cdot \rightarrow C_2H_6 + C_2H_4$

These reactions are highly efficient and typically proceed with little to no activation energy.[3][4] The ratio of the rate of disproportionation to recombination (k_d/k_c) is a critical parameter in chemical modeling. Steric effects can play a role in this ratio, with more sterically hindered radicals favoring disproportionation.[2]

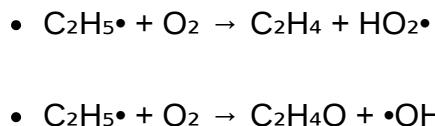
Reaction with Molecular Oxygen

The reaction of the **ethyl radical** with molecular oxygen is of paramount importance in combustion and atmospheric chemistry.[5][6][7] This reaction is complex and can proceed through multiple channels, with the product distribution being highly dependent on temperature and pressure.[8][9]

At lower temperatures, the primary reaction is the formation of the ethylperoxy radical ($C_2H_5O_2\cdot$):



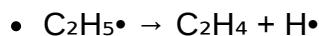
As the temperature increases, other channels become significant, including the formation of ethylene and the hydroperoxyl radical ($HO_2\cdot$), and ethylene oxide and a hydroxyl radical ($\cdot OH$). [5]



The kinetics of the $C_2H_5\cdot + O_2$ reaction have been studied over a wide range of temperatures and pressures.[7][8][9]

Thermal Decomposition (Pyrolysis)

At elevated temperatures, the **ethyl radical** can undergo unimolecular decomposition, primarily yielding ethylene and a hydrogen atom.[1][10][11]



This reaction is a key step in the pyrolysis of hydrocarbons.[1][10] The rate of this decomposition is pressure-dependent, particularly at lower pressures.[11]

Quantitative Data

The following tables summarize key quantitative data for the primary reactions of the **ethyl radical** in the gas phase.

Table 1: Recombination and Disproportionation of Ethyl Radicals

Reaction	Rate Constant (k) at 298 K (cm ³ molecule ⁻¹ s ⁻¹)	Activation Energy (Ea) (kJ mol ⁻¹)	Reference(s)
$\text{C}_2\text{H}_5\cdot + \text{C}_2\text{H}_5\cdot \rightarrow \text{n-}$ C ₄ H ₁₀ (Recombination)	2.0×10^{-11}	~0	[12]
$\text{C}_2\text{H}_5\cdot + \text{C}_2\text{H}_5\cdot \rightarrow$ C ₂ H ₆ + C ₂ H ₄ (Disproportionation)	Varies with conditions, $k_d/k_c \approx 0.14$	~0	[3] [13]

Table 2: Reaction of Ethyl Radical with Molecular Oxygen

Reaction	Rate Constant (k) (cm ³ molecule ⁻¹ s ⁻¹)	Temperature Range (K)	Pressure Dependence	Reference(s)
$\text{C}_2\text{H}_5\cdot + \text{O}_2 \rightarrow$ C ₂ H ₅ O ₂ [•]	Highly pressure and temperature dependent	190 - 801	Yes	[8] [9]
$\text{C}_2\text{H}_5\cdot + \text{O}_2 \rightarrow$ C ₂ H ₄ + HO ₂ [•]	$k_1 = 10^{8.93}$ $\exp(-16.2 \text{ kJ mol}^{-1}/\text{RT}) \text{ dm}^3 \text{ mol}^{-1} \text{ s}^{-1}$	673 - 813	No	[5]

Table 3: Thermal Decomposition of Ethyl Radical

Reaction	High-Pressure Rate Constant (k^∞) (s^{-1})	Activation Energy (Ea) (kJ mol^{-1})	Temperature Range (K)	Reference(s)
$\text{C}_2\text{H}_5\cdot \rightarrow \text{C}_2\text{H}_4 + \text{H}\cdot$	Pressure dependent	39.5 kcal/mol (~165 kJ/mol)	673 - 773	[11]

Table 4: Thermochemical Data for the Ethyl Radical

Property	Value at 298 K (kJ mol^{-1})	Reference(s)
Enthalpy of Formation (ΔfH°_{298})	120.5 ± 2.1	[14][15]
C-H Bond Dissociation Enthalpy in Ethane (BDE)	422.5 ± 2.1	[14][15]

Experimental Protocols

The study of gas-phase radical chemistry requires specialized experimental techniques capable of generating and detecting highly reactive, short-lived species.[16][17]

Generation of Ethyl Radicals

A common method for producing **ethyl radicals** in a controlled laboratory setting is through laser flash photolysis of a suitable precursor molecule.[8][12]

Protocol: Laser Flash Photolysis of a Precursor

- Precursor Selection: A precursor molecule that photolyses to produce **ethyl radicals** is chosen. Common precursors include diethyl ketone ($\text{C}_2\text{H}_5\text{COC}_2\text{H}_5$) and azoethane ($\text{C}_2\text{H}_5\text{N}=\text{NC}_2\text{H}_5$).[12][13]
- Gas Mixture Preparation: A dilute mixture of the precursor in a large excess of an inert buffer gas (e.g., Helium or Nitrogen) is prepared in a flow cell or reaction chamber.[8][9] The pressure is carefully controlled.

- Photolysis: A short, intense pulse of laser light at a specific wavelength (e.g., 193 nm from an excimer laser) is directed into the reaction chamber, photolyzing the precursor and generating a transient population of **ethyl radicals**.[\[12\]](#)
- Reaction Initiation: The desired coreactant (e.g., O₂) is also present in the gas mixture, allowing the reaction of interest to proceed.[\[8\]](#)

Detection and Monitoring

Time-resolved detection techniques are essential to monitor the concentration of the transient **ethyl radical** and the formation of products.

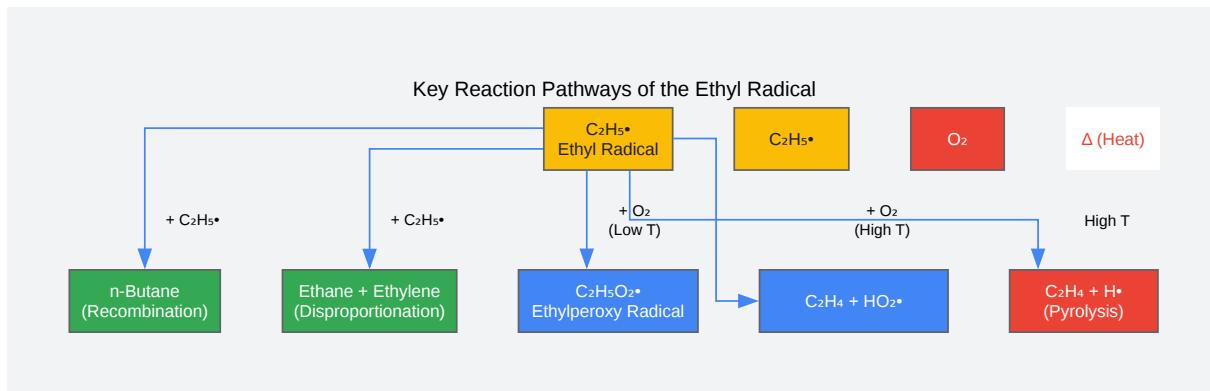
Protocol: Photoionization Mass Spectrometry (PIMS)

- Sampling: A small portion of the reacting gas mixture is continuously sampled from the reaction chamber through a pinhole into a high-vacuum chamber housing a mass spectrometer.[\[8\]](#)
- Ionization: The sampled gas is intersected by a beam of vacuum ultraviolet (VUV) light from a synchrotron or a discharge lamp. The photon energy is tuned to be sufficient to ionize the **ethyl radical** but not the precursor or other major components of the gas mixture, providing selective detection.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- Mass Analysis: The resulting ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer) which separates them based on their mass-to-charge ratio.
- Signal Monitoring: The ion signal corresponding to the **ethyl radical** (m/z = 29) is monitored as a function of time after the photolysis laser pulse. The decay of this signal provides the kinetic information for the reaction. Product formation can also be monitored by tuning the mass spectrometer to the appropriate m/z values.[\[8\]](#)

Other sensitive and selective detection methods include Laser-Induced Fluorescence (LIF) and Cavity Ring-Down Spectroscopy (CRDS).[\[18\]](#)[\[19\]](#)

Visualizations

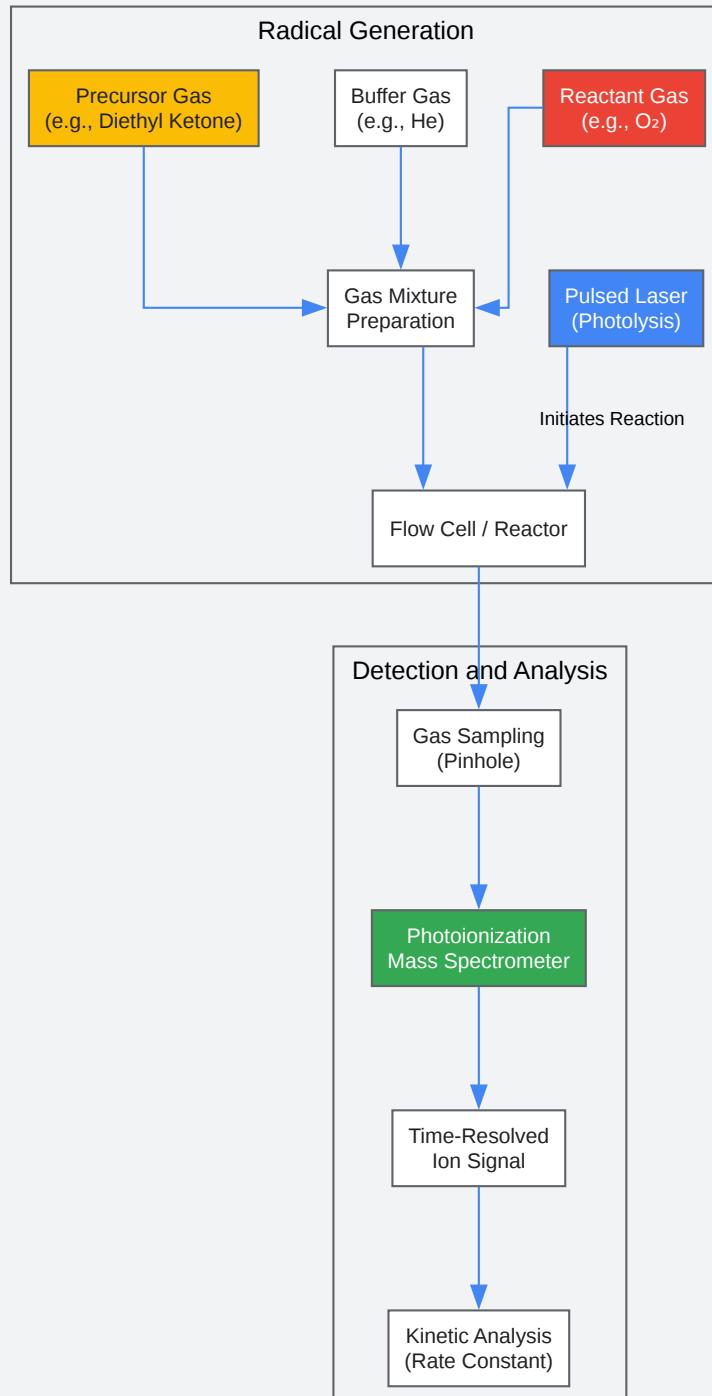
Signaling Pathways and Experimental Workflows



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Caption: Key reaction pathways of the **ethyl radical**.

Experimental Workflow for Studying Ethyl Radical Kinetics

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